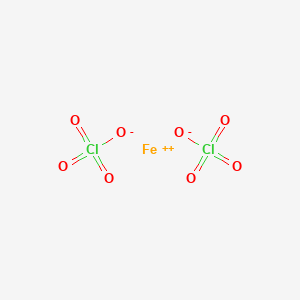
Dicloruro de estroncio
Descripción general
Descripción
El cloruro de estroncio es un compuesto químico que consiste en iones de estroncio y cloruro. Es un sólido cristalino blanco que es altamente soluble en agua. El cloruro de estroncio es conocido por su capacidad de emitir un color rojo brillante cuando se expone a la llama, lo que lo convierte en una opción popular en pirotecnia para la producción de fuegos artificiales rojos .
Aplicaciones Científicas De Investigación
El cloruro de estroncio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como precursor de otros compuestos de estroncio, como el carbonato de estroncio y el sulfato de estroncio.
Biología: El cloruro de estroncio se utiliza en estudios relacionados con la salud ósea debido a su similitud con el calcio.
Mecanismo De Acción
En aplicaciones dentales, el cloruro de estroncio funciona bloqueando el flujo de fluido en los túbulos dentinarios, que son canales microscópicos en la dentina. Este bloqueo ayuda a reducir la sensibilidad dental al prevenir el movimiento de fluidos que pueden activar las terminaciones nerviosas {_svg_3}. En la salud ósea, los iones de estroncio se incorporan a la matriz ósea, promoviendo la formación ósea y reduciendo la resorción ósea .
Compuestos Similares:
Cloruro de Calcio: Similar en propiedades químicas pero menos efectivo en la producción de llamas rojas en pirotecnia.
Cloruro de Bario: Más tóxico que el cloruro de estroncio pero también se utiliza en pirotecnia para producir llamas verdes.
Cloruro de Magnesio: Similar en solubilidad y comportamiento químico pero no produce llamas coloreadas.
Singularidad: El cloruro de estroncio es único en su capacidad de producir una llama roja brillante, lo que lo hace muy valioso en pirotecnia. Además, su papel en el cuidado dental y la investigación de la salud ósea destaca su versatilidad e importancia en varios campos científicos .
Análisis Bioquímico
Biochemical Properties
Strontium dichloride interacts with various biomolecules. Strontium can bind to proteins and, based on its similarity to calcium, probably forms complexes with various inorganic anions, such as carbonate and phosphate, and carboxylic acids, such as citrate and lactate . Strontium ions in strontium dichloride toothpaste formulations appear to relieve pain and sensitivity by blocking fluid flow in dentinal tubules, which are essentially microscopic canals in the dentin .
Cellular Effects
Strontium dichloride has significant effects on various types of cells and cellular processes. For instance, strontium has been shown to induce pharmacological effects on cells when administered at levels higher than those required for normal cell physiology . Strontium dichloride has been found to stimulate human cartilage matrix formation in vitro . It also promotes the expression of Transforming Growth Factors β1 and β2 in chondrocytes .
Molecular Mechanism
The molecular mechanism of action of strontium dichloride involves its interaction with various biomolecules. For dental hypersensitivity, strontium ions in strontium dichloride toothpaste formulations appear to relieve pain and sensitivity by blocking fluid flow in dentinal tubules . Strontium can bind to proteins and, based on its similarity to calcium, probably forms complexes with various inorganic anions, such as carbonate and phosphate, and carboxylic acids, such as citrate and lactate .
Temporal Effects in Laboratory Settings
It is known that strontium has a dose-dependent effect on cells, with low doses facilitating osteogenic differentiation and high doses causing apoptosis .
Dosage Effects in Animal Models
The effects of strontium dichloride vary with different dosages in animal models. At doses lower than 1% in the diet, no toxic effect at short or long term is observed in animals . High doses of strontium may induce skeletal abnormalities in animals fed a low calcium diet .
Metabolic Pathways
Strontium dichloride is involved in various metabolic pathways. Strontium is known to play an essential role in bone and cartilage tissue formation, promoting tissue formation and inhibiting its resorption .
Transport and Distribution
Strontium dichloride is transported and distributed within cells and tissues. Most organs are capable of discriminating among calcium and strontium. In the gut, the intestinal absorption of calcium is higher than that of strontium .
Subcellular Localization
The subcellular localization of strontium dichloride and its effects on activity or function are not entirely clear. It is known that strontium is present in soil and water at variable concentrations and a normal diet contains about 2-4 mg/day strontium .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El cloruro de estroncio se puede sintetizar mediante la reacción de carbonato de estroncio o hidróxido de estroncio con ácido clorhídrico. Las reacciones químicas son las siguientes:
- Carbonato de estroncio:
SrCO3+2HCl→SrCl2+CO2+H2O
- Hidróxido de estroncio:
Sr(OH)2+2HCl→SrCl2+2H2O
Métodos de Producción Industrial: En entornos industriales, el cloruro de estroncio se produce típicamente tratando carbonato de estroncio con ácido clorhídrico. La solución resultante se cristaliza luego para obtener hexahidrato de cloruro de estroncio, que se puede deshidratar para producir la forma anhidra {_svg_2}.
Tipos de Reacciones:
- El cloruro de estroncio reacciona con ácido sulfúrico para formar sulfato de estroncio y cloruro de hidrógeno:
Reacciones de Sustitución: SrCl2+H2SO4→SrSO4+2HCl
El cloruro de estroncio reacciona con gas flúor para producir fluoruro de estroncio y gas cloro:Reacciones Redox: SrCl2+2F2→SrF2+Cl2
Reactivos y Condiciones Comunes:
Ácido Sulfúrico: Utilizado en reacciones de sustitución para producir sulfato de estroncio.
Gas Flúor: Utilizado en reacciones redox para producir fluoruro de estroncio.
Productos Principales:
Sulfato de Estroncio: Formado a partir de la reacción con ácido sulfúrico.
Fluoruro de Estroncio: Formado a partir de la reacción con gas flúor.
Comparación Con Compuestos Similares
Calcium Chloride: Similar in chemical properties but less effective in producing red flames in pyrotechnics.
Barium Chloride: More toxic than strontium chloride but also used in pyrotechnics for producing green flames.
Magnesium Chloride: Similar in solubility and chemical behavior but does not produce colored flames.
Uniqueness: Strontium chloride is unique in its ability to produce a bright red flame, making it highly valuable in pyrotechnics. Additionally, its role in dental care and bone health research highlights its versatility and importance in various scientific fields .
Propiedades
IUPAC Name |
strontium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGXTDRMVNFER-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040616, DTXSID90179092, DTXSID90947218 | |
| Record name | Strontium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium chloride (90SrCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (~85~Sr)Strontium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
For dental hypersensitivity, strontium ions in strontium chloride toothpaste formulations appear to relieve pain and sensitivity by blocking fluid flow in dentinal tubules, which are essentially microscopic canals in the dentin. Regular use of such toothpastes maintains the strontium chloride barricading of the tubules despite normal everyday wear, tear, and washing of teeth. | |
| Record name | Strontium chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10476-85-4, 24359-35-1, 24359-46-4 | |
| Record name | Strontium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10476-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strontium chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Strontium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium chloride (90SrCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (~85~Sr)Strontium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STRONTIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKE8PS9J6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)
